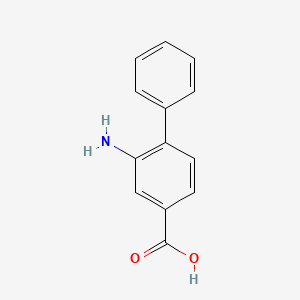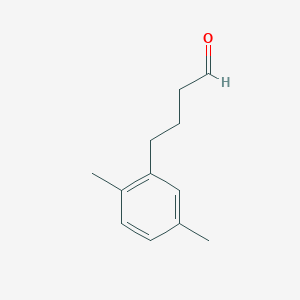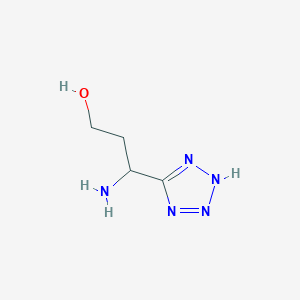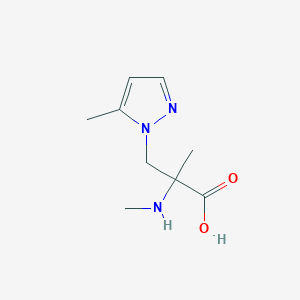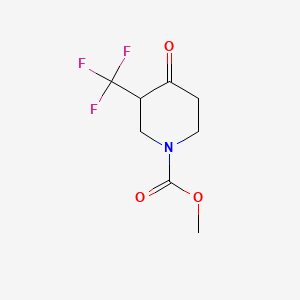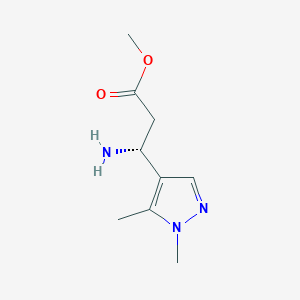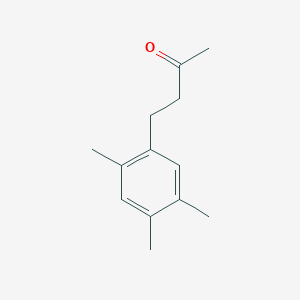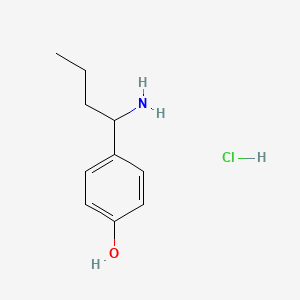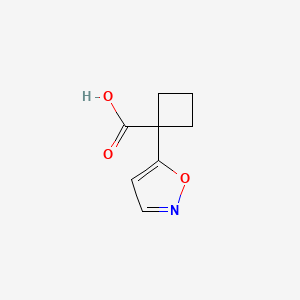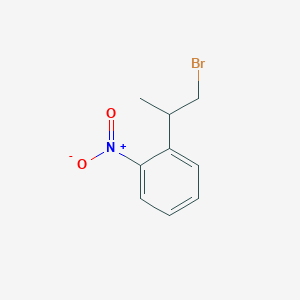
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride typically involves the construction of the benzofuran ring followed by the introduction of the morpholine moiety. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then reduced to the corresponding amine, which is further reacted with 5-methylmorpholine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Halogenation and nitration reactions can introduce substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine): Structurally related and known for its potential entactogenic effects.
Benzofuran-based pyrazoline-thiazoles: Known for their antimicrobial activities.
Uniqueness
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride stands out due to its unique combination of the benzofuran and morpholine moieties, which confer distinct biological activities and potential therapeutic applications. Its specific structure allows for targeted interactions with molecular pathways that are not as pronounced in other similar compounds .
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
2-(1-benzofuran-5-yl)-5-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12;/h2-6,9,13-14H,7-8H2,1H3;1H |
InChI-Schlüssel |
JWTZVLWBDXSCON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



